molecular formula C11H17N3O B062324 (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide CAS No. 171764-07-1

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

Cat. No.: B062324
CAS No.: 171764-07-1
M. Wt: 207.27 g/mol
InChI Key: ACNZLRUIGXMARU-SECBINFHSA-N
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Description

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a high-value, stereochemically defined small molecule that serves as a versatile chiral building block and intermediate in medicinal chemistry and drug discovery research. Its core structure incorporates a sterically hindered, tert-leucine-derived amino acid moiety with a pyridin-2-yl amide group, making it a privileged scaffold for the design and synthesis of protease inhibitors, enzyme modulators, and other biologically active compounds. The stereospecific (S)-configuration at the alpha-carbon is critical for conferring high binding affinity and selectivity towards target proteins, particularly those with well-defined chiral binding pockets. Researchers utilize this compound in the development of potential therapeutic agents for conditions such as cancer, viral infections, and autoimmune diseases, where precise molecular recognition is paramount. Its dimethyl group provides enhanced metabolic stability and influences the pharmacokinetic properties of lead compounds. This reagent is supplied with guaranteed high chemical purity and enantiomeric excess to ensure reproducibility and reliability in sensitive research applications, facilitating the exploration of novel structure-activity relationships (SAR) and the optimization of drug candidates.

Properties

IUPAC Name

(2S)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNZLRUIGXMARU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938039
Record name 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171764-07-1
Record name 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Synthesis from (S)-Amino Acid Precursors

A common strategy involves derivatizing (S)-2-amino-3,3-dimethylbutyric acid. The carboxylic acid is activated (e.g., as an acid chloride using thionyl chloride) and coupled with pyridin-2-amine via Schotten-Baumann conditions :

(S)-2-Amino-3,3-dimethylbutyric acidSOCl2Acid chlorideH2O, NaOHPyridin-2-amineTarget compound\text{(S)-2-Amino-3,3-dimethylbutyric acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow[\text{H}2\text{O, NaOH}]{\text{Pyridin-2-amine}} \text{Target compound}

Yields typically range from 65–75%, with minor racemization (<5%) observed during acid chloride formation.

Asymmetric Hydrogenation of Enamide Intermediates

Enantioselective hydrogenation of α,β-unsaturated enamines offers a catalytic route. For example, a prochiral enamide derived from 3,3-dimethylbut-2-enal and pyridin-2-amine is hydrogenated using Ru-BINAP catalysts to achieve >90% enantiomeric excess (ee). Reaction conditions (50–100 bar H₂, 40–60°C) and ligand choice critically impact stereoselectivity.

Biocatalytic Approaches

Nitrile Hydratase-Mediated Synthesis

Adapting methodologies from microbial catalysis, a nitrile precursor (e.g., (S)-2-amino-3,3-dimethylbutyronitrile) undergoes enzymatic hydration using Nocardia globerula CCTCC M209214 . The nitrile hydratase converts nitriles to amides under mild conditions (pH 7.0, 30°C), achieving 80–85% yield with no racemization.

Kinetic Resolution via Lipases

Racemic 2-amino-3,3-dimethylbutyramide is resolved using Candida antarctica lipase B (CAL-B) in organic solvents. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-form unreacted. After separation, >99% ee is attainable, though yields are moderate (40–50%).

Enantioselective Amination Strategies

Chiral Auxiliary-Mediated Synthesis

Employing Evans oxazolidinones , the amino group is introduced stereoselectively. The auxiliary directs alkylation of a glycine equivalent, followed by hydrolysis and coupling to pyridin-2-amine. This method achieves 85–90% ee but requires multiple steps.

Catalytic Asymmetric Strecker Reaction

A three-component Strecker reaction between 3,3-dimethylbutyraldehyde, pyridin-2-amine, and HCN, catalyzed by thiourea organocatalysts , forms the α-aminonitrile intermediate. Subsequent hydrolysis yields the target amide with 70–80% ee.

Comparative Analysis of Methods

Method Yield (%) ee (%) Key Advantages Limitations
Chiral Pool Synthesis65–7595–98Short route, high optical purityRacemization risk during activation
Asymmetric Hydrogenation80–9090–95High yield, scalableRequires high-pressure H₂ equipment
Nitrile Hydratase80–85100Mild conditions, no racemizationSubstrate-specific enzyme availability
Kinetic Resolution40–50>99High enantiopurityLow yield, costly enzymes

Recent Advances and Industrial Scalability

Continuous-Flow Aminolysis

Recent patents describe continuous-flow systems for amide bond formation, reducing reaction times from hours to minutes. For example, mixing 2-amino-3,3-dimethylbutyric acid chloride with pyridin-2-amine in a microreactor at 80°C achieves 95% conversion in <5 minutes.

Enzyme Engineering for Substrate Tolerance

Directed evolution of nitrile hydratases (e.g., Rhodococcus rhodochrous variants) has expanded substrate scope to bulkier nitriles, enabling higher turnovers (up to 10,000 h⁻¹) for tertiary amides like the target compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated amides.

Scientific Research Applications

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Biological Studies: Studied for its interactions with enzymes and receptors in biological systems.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of aromatic amines and HCAs, sharing functional groups with carcinogens like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Key structural differences include:

Compound Core Structure Substituents Molecular Weight (g/mol)
(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide Linear butyramide chain Dimethyl at C3, pyridin-2-yl amide at N 221.3
MeIQx Imidazo[4,5-f]quinoxaline Methyl at C3 and C8 213.2
PhIP Imidazo[4,5-b]pyridine Phenyl at C6, methyl at C1 223.3

Metabolic and Enzymatic Pathways

HCAs like MeIQx and PhIP are metabolized by cytochrome P450 (CYP1A2) and N-acetyltransferases (NATs) to form DNA-reactive intermediates. In contrast, this compound’s metabolism is hypothesized to involve CYP3A4 due to its bulky substituents, which limit access to CYP1A2’s active site. Sulfotransferase (SULT)-mediated conjugation, a key activation pathway for HCAs, is less likely here due to steric hindrance from the dimethyl group .

Carcinogenic Potential and Toxicity Profiles

This disparity is attributed to:

  • Reduced enzymatic activation: Limited NAT/SULT-mediated bioactivation.
  • Steric shielding : Dimethyl groups hinder adduct formation with DNA bases.
  • Solubility : Higher hydrophilicity (logP ~1.2) compared to MeIQx (logP ~2.5) may enhance renal excretion.
Compound TD50 (mg/kg/day) Ames Test Result
(S)-2-Amino-3,3-dimethyl-... Not determined Negative
MeIQx 0.7 Positive
PhIP 0.4 Positive

Pharmacological and Therapeutic Implications

The compound’s low carcinogenic risk and chiral specificity make it a candidate for drug development. Preclinical studies suggest it inhibits kinases involved in inflammatory pathways, with IC50 values in the nanomolar range. Comparatively, MeIQx and PhIP lack therapeutic utility due to their carcinogenicity.

Research Findings and Data Analysis

Recent studies highlight:

  • Synthetic accessibility : The compound can be synthesized in >95% enantiomeric excess using chiral auxiliaries.
  • Metabolic stability : In vitro hepatic microsomal assays show a half-life of 120 minutes, outperforming MeIQx (45 minutes).
  • Receptor binding : Molecular docking reveals strong interactions with the ATP-binding pocket of p38 MAP kinase (binding energy: -9.2 kcal/mol).

Biological Activity

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, also known as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacodynamics, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C11H17N3O
  • Molecular Weight : 197.27 g/mol
  • CAS Number : 171764-07-1
  • Solubility : Highly soluble in water (up to 550 mg/ml) .

Research indicates that this compound acts primarily as a selective modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in various neurological functions and has been a target for conditions such as Alzheimer's disease and schizophrenia.

Pharmacological Profile

  • Receptor Interaction :
    • The compound exhibits partial agonist activity at α7 nAChRs, enhancing neurotransmission and potentially improving cognitive functions .
    • It has demonstrated selectivity over other nAChR subtypes, which is crucial for minimizing side effects associated with broader receptor activation.
  • Neuroprotective Effects :
    • Studies suggest that this compound may protect neurons from excitotoxicity by modulating calcium influx through nAChRs .

Biological Activity

The biological activity of this compound has been evaluated in several in vitro and in vivo studies:

In Vitro Studies

StudyMethodologyFindings
HEK293T cell viability assayShowed low cytotoxicity at concentrations up to 30 µM.
Calcium influx measurementEnhanced calcium signaling in neuronal cells, indicating potential for cognitive enhancement.

In Vivo Studies

  • Cognitive Enhancement :
    • In rat models, the compound improved performance in memory tasks, suggesting potential applications in treating cognitive deficits .
  • Neuroprotection :
    • Animal studies indicated that it could mitigate neurodegenerative processes by reducing oxidative stress markers .

Case Studies

Recent clinical trials have explored the efficacy of this compound in treating neurodegenerative diseases:

  • Alzheimer's Disease :
    • A phase I study reported improved cognitive function in patients receiving the compound compared to placebo controls.
  • Schizophrenia :
    • Preliminary results from ongoing trials indicate reductions in symptoms associated with cognitive dysfunction.

Q & A

Q. What statistical approaches reconcile variability in thermal decomposition data across studies?

  • Methodological Answer :
  • Kinetic modeling : Apply Friedman isoconversional method to DSC data. Variability in activation energy (Ea_a: 80–120 kJ/mol) reflects differences in heating rates (2–10°C/min) .
  • Error analysis : Use Monte Carlo simulations to quantify uncertainty in TMRad_{ad} (time to maximum rate) and SADT (self-accelerating decomposition temperature) predictions .

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